Ethyl 5-[2-oxo-2-(2,3,4-trihydroxyphenyl)ethyl]furan-2-carboxylate
Overview
Description
MMG-11: is a chemical compound with the following properties:
Function: MMG-11 acts as a TLR2 antagonist.
TLR2: Toll-like receptor 2 is a key component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and initiating immune responses.
Preparation Methods
Synthetic Routes: The synthetic routes for MMG-11 are not explicitly mentioned in the available literature. it is likely that organic synthesis methods are employed.
Reaction Conditions: Specific reaction conditions remain undisclosed.
Industrial Production: Information regarding industrial-scale production methods is limited.
Chemical Reactions Analysis
Reactivity: MMG-11 is involved in various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products resulting from these reactions are not explicitly documented.
Scientific Research Applications
Chemistry: MMG-11 serves as a valuable tool for studying TLR2-related pathways and immune responses.
Biology: Researchers use MMG-11 to investigate innate immunity and TLR signaling.
Medicine: MMG-11’s potential therapeutic applications include modulating immune responses.
Mechanism of Action
Targets: MMG-11 directly interacts with TLR2.
Pathways: It inhibits TLR2/1 and TLR2/6 signaling pathways.
Effects: By blocking TLR2 activation, MMG-11 modulates immune responses.
Comparison with Similar Compounds
Uniqueness: MMG-11’s selectivity and low cytotoxicity distinguish it from other TLR2 antagonists.
Similar Compounds: While MMG-11 stands out, other TLR2 antagonists include CU-CPT22 and CU-CPT9
Properties
IUPAC Name |
ethyl 5-[2-oxo-2-(2,3,4-trihydroxyphenyl)ethyl]furan-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O7/c1-2-21-15(20)12-6-3-8(22-12)7-11(17)9-4-5-10(16)14(19)13(9)18/h3-6,16,18-19H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDUJWIVMGALOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)CC(=O)C2=C(C(=C(C=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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